

DMT-dC(bz) Phosphoramidite CAS number and molecular weight

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Compound of Interest

Compound Name: DMT-dC(bz) Phosphoramidite

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In-Depth Technical Guide: DMT-dC(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N-benzoyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as **DMT-dC(bz) Phosphoramidite**. It is a critical reagent in the chemical synthesis of DNA, a process fundamental to numerous applications in research, diagnostics, and therapeutics.

Core Properties of DMT-dC(bz) Phosphoramidite

DMT-dC(bz) Phosphoramidite is a chemically modified derivative of the naturally occurring deoxynucleoside, deoxycytidine. These modifications are crucial for its function in the phosphoramidite method of oligonucleotide synthesis. The key quantitative data for this compound are summarized below.



Property	Value	References
CAS Number	102212-98-6	[1][2][3]
Molecular Weight	833.91 g/mol	[1][2][3][4]
Molecular Formula	C46H52N5O8P	[1][3]
Appearance	White to off-white powder	[1][5]
Purity (HPLC)	≥98.0%	[3]
Storage Temperature	-20°C to 8°C, protect from light and moisture	[1][5]

The Role in Oligonucleotide Synthesis

DMT-dC(bz) Phosphoramidite is a fundamental building block for the synthesis of custom DNA sequences. Its chemical structure is designed for the stepwise, controlled addition of a deoxycytidine nucleotide to a growing oligonucleotide chain. This process, known as solid-phase oligonucleotide synthesis, is the gold standard for producing synthetic DNA.[2][6]

The key features of **DMT-dC(bz) Phosphoramidite** in this process are:

- The 5'-DMT (Dimethoxytrityl) group: This acid-labile protecting group shields the 5'-hydroxyl of the deoxycytidine. Its removal at the beginning of each synthesis cycle allows for the subsequent coupling reaction. The release of the DMT cation, which is brightly colored, also serves as a convenient method for monitoring the efficiency of each coupling step.[3]
- The Benzoyl (bz) group: This base-labile group protects the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the synthesis process.[3][7]
- The 3'-Phosphoramidite group: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, extending the DNA sequence by one base.[2]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

Foundational & Exploratory





The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The process is typically performed on an automated DNA synthesizer.[2] The core steps of a single synthesis cycle are outlined below.

- 1. Initialization: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.
- 2. Synthesis Cycle:
- Step 1: Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[8][9] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- Step 2: Coupling: The **DMT-dC(bz) phosphoramidite** is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][10] This forms a phosphite triester linkage.
- Step 3: Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping solution, typically a mixture of acetic anhydride and N-methylimidazole.[8]
- Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[8][9]

This cycle is repeated for each nucleotide to be added to the sequence.

- 3. Final Cleavage and Deprotection: Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the benzoyl groups on the bases and the cyanoethyl groups on the phosphate backbone) are removed by treatment with a strong base, such as concentrated ammonium hydroxide.[11]
- 4. Purification: The final product is typically purified by high-performance liquid chromatography (HPLC) to isolate the full-length oligonucleotide from any shorter, failed sequences.[2]



Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.



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